2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide - 932352-62-0

2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide

Catalog Number: EVT-2820869
CAS Number: 932352-62-0
Molecular Formula: C18H16ClN3OS
Molecular Weight: 357.86
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: This compound represents a novel 2-substituted 5-nitroimidazole derivative synthesized using TDAE methodology. The research highlights the ability to generate a stable carbanion at position 2 of the 5-nitroimidazole scaffold, allowing for the introduction of various electrophiles, such as the N-tosylbenzylimine moiety present in this compound [].

    Compound Description: R115777 is a farnesyl transferase inhibitor investigated for its pharmacokinetic properties using accelerator mass spectrometry (AMS) []. The study demonstrated the application of AMS for analyzing low-dose administration of R115777 in humans.

    Compound Description: This compound acts as an inhibitor of human heme oxygenase-1 (HO-1) []. Crystallographic studies revealed its binding mode, showcasing a novel, inducible hydrophobic pocket within the HO-1 active site.

    Compound Description: SR141716A is a well-known cannabinoid CB1 receptor antagonist and inverse agonist []. Studies have investigated its interaction with specific amino acid residues within the CB1 receptor binding site.

    Compound Description: VCHSR is an analog of SR141716A designed to probe the importance of a specific hydrogen bond interaction within the CB1 receptor binding site []. Unlike SR141716A, VCHSR acts as a neutral antagonist, highlighting the impact of subtle structural modifications on pharmacological activity.

    Compound Description: This class of compounds served as versatile intermediates for synthesizing various symmetrical and asymmetrical diketones through reactions with Grignard reagents []. The length of the alkane chain (n) influenced the reactivity and product distribution.

    Compound Description: BCFI is a key intermediate in the synthesis of Losartan, an angiotensin II receptor blocker used to treat hypertension []. This study utilized BCFI to synthesize various (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide analogs, emphasizing its utility in medicinal chemistry.

    Compound Description: This rigid N-donor ligand was used to synthesize two coordination polymers (CPs) incorporating Zn(II) and Cd(II) ions []. The resulting CPs exhibited distinct electrochemical properties and photoelectrochemical behaviors, highlighting the influence of metal coordination on material properties.

    Compound Description: This compound is a potent and selective CB1 receptor antagonist, with extensive research focusing on its binding interactions and conformational preferences []. Molecular modeling and QSAR studies provided insights into its mechanism of action.

    Compound Description: SR141716A is a potent and selective CB1 receptor antagonist []. This study explored bioisosteric replacements for the pyrazole 5-aryl moiety, leading to the discovery of alkynylthiophenes as potent CB1 antagonists with potential for weight reduction in obese mice.

    Compound Description: This compound exhibits cardiotonic activity but suffers from low oral bioavailability []. To address this limitation, a series of N-acyl prodrug derivatives were synthesized and evaluated for their ability to enhance bioavailability while maintaining the desired pharmacological activity.

    Compound Description: This compound represents a key building block for synthesizing novel acridines, tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines, and tri-substituted methanes (TRSMs) []. These diverse heterocyclic systems have potential applications in medicinal chemistry.

    Compound Description: This polyheterocyclic compound was synthesized using a microwave-assisted one-pot process involving Ugi-Zhu/aza Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration reactions []. The study demonstrates an efficient approach to access complex molecular architectures with potential biological relevance.

    Compound Description: The crystal structure of this compound, characterized by X-ray crystallography, revealed the presence of intermolecular hydrogen bonds, contributing to its solid-state packing arrangement []. This information provides insights into its physicochemical properties.

    Compound Description: This nitronyl nitroxide radical ligand was used to synthesize Cu(II) and Ni(II) complexes, which were characterized by X-ray crystallography [, ]. The study investigated the coordination behavior and structural features of metal complexes containing this radical ligand.

    Compound Description: This compound, related to nilotinib, is a tyrosine kinase inhibitor [, ]. The research focuses on formulating this compound with organic acids to improve its solubility and enhance its bioavailability, ultimately aiming to achieve modified release properties.

    Compound Description: This compound serves as a versatile intermediate for synthesizing new imidazole-containing antifungal agents []. Its (E)-configuration was confirmed by X-ray crystallography, providing structural insights for further derivatization.

    Compound Description: This class of compounds, when complexed with nickel, demonstrated activity in ethylene oligomerization []. The study investigated the influence of various substituents on the benzamide and benzo[d]imidazole rings on catalytic activity and product selectivity.

    Compound Description: EMTPP acts as a mechanism-based inactivator of cytochrome P450 2D6 (CYP2D6) []. Kinetic studies revealed that EMTPP undergoes metabolic activation by CYP2D6, leading to the formation of a reactive intermediate that covalently modifies the enzyme, resulting in its inactivation.

    Compound Description: PSNCBAM-1 acts as an allosteric antagonist of the cannabinoid CB1 receptor, exhibiting hypophagic effects in vivo []. Electrophysiological studies revealed its ability to attenuate the effects of both CB1 agonists and antagonists, suggesting a unique mechanism of action distinct from orthosteric ligands.

    Compound Description: The crystal structure of this compound was determined using X-ray crystallography, providing insights into its solid-state conformation and intermolecular interactions []. The presence of the 4-chlorophenyl group and its influence on the molecular packing were highlighted.

    Compound Description: 1,3-BMIB, a bidentate N-donor ligand, was utilized to construct a three-dimensional Cd(II) coordination framework with potential applications in materials chemistry []. The framework exhibited fluorescence emissions in the solid state, highlighting the influence of ligand structure on material properties.

    Compound Description: KIM-161 is a potent phenylacetamide-1H-imidazol-5-one derivative with promising anticancer activity []. It exhibits nanomolar cytotoxic activity against various cancer cell lines and possesses favorable drug-like properties. Mechanistic studies suggest that KIM-161 induces cell cycle arrest and apoptosis through modulation of multiple kinase signaling pathways.

    Compound Description: A-867744 is a novel type II positive allosteric modulator (PAM) of the α7 neuronal acetylcholine receptor (nAChR) []. It exhibits a unique pharmacological profile, potentiating acetylcholine-evoked currents and enhancing α7 nAChR activity in native systems.

Properties

CAS Number

932352-62-0

Product Name

2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide

IUPAC Name

2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanyl-N-phenylacetamide

Molecular Formula

C18H16ClN3OS

Molecular Weight

357.86

InChI

InChI=1S/C18H16ClN3OS/c1-22-16(13-7-9-14(19)10-8-13)11-20-18(22)24-12-17(23)21-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,21,23)

InChI Key

DUJGPZHSYKTAEW-UHFFFAOYSA-N

SMILES

CN1C(=CN=C1SCC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.